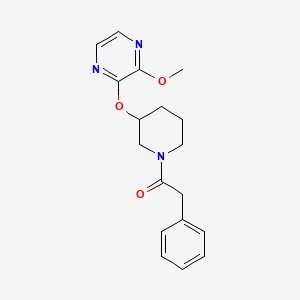

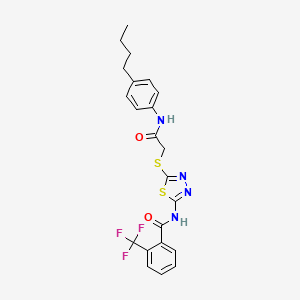

![molecular formula C13H19NO2S B2955615 N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide CAS No. 2097935-03-8](/img/structure/B2955615.png)

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered ring with the formula C4H4S . The structure of thiophene derivatives can vary greatly depending on the substituents attached to the thiophene ring .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including condensation reactions with various substrates .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary greatly depending on the specific structure of the compound .Applications De Recherche Scientifique

Antibacterial and Non-cytotoxic Properties

Novel Enaminones as Non-Cytotoxic Compounds with Mild Antibacterial Activity

A study by Cindrić et al. (2018) on non-symmetric enaminones demonstrates their non-cytotoxic nature and mild or no antibacterial activity against several bacteria strains. This research suggests potential applications of similar compounds in antibacterial research, with emphasis on their safety due to non-cytotoxic properties (Cindrić et al., 2018).

Synthesis of Fluorophores

N-ethoxycarbonylpyrene- and Perylene Thioamides as Building Blocks in the Synthesis of Efficient Color-tunable 4-hydroxythiazole-based Fluorophores

Witalewska et al. (2019) utilized thioamides to synthesize a variety of fluorescent dyes, demonstrating applications in the development of materials for optoelectronic devices due to their color-tunable fluorescence properties (Witalewska et al., 2019).

Antibiotic Synthesis

An Efficient Synthesis of Antibiotic SF-2312

The work by Hanaya and Itoh (2010) on synthesizing a compound related to N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide shows its potential in antibiotic development, showcasing the synthesis route for SF-2312, a compound with antibacterial properties (Hanaya & Itoh, 2010).

Synthesis and Application in Material Science

Soluble Phenyl- or Alkoxyphenyl-Substituted Rigid-Rod Polyamides and Polyimides

Research by Spiliopoulos and Mikroyannidis (1998) into the synthesis of polymers with pendent groups that enhance solubility and thermal stability suggests the utility of structurally similar compounds in creating advanced materials with specific physical properties (Spiliopoulos & Mikroyannidis, 1998).

Mécanisme D'action

Target of Action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Thiophene derivatives often work by interacting with specific receptors or enzymes in the body, leading to changes in cellular function .

Result of Action

The therapeutic effects of thiophene derivatives can range from anti-inflammatory to anti-cancer effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-3-4-5-13(16)14-9-8-11-6-7-12(17-11)10(2)15/h3,6-7,10,15H,1,4-5,8-9H2,2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXNFEAPRRQQQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNC(=O)CCC=C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

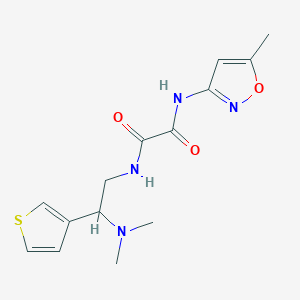

![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-dimethylphenyl)acetic acid](/img/structure/B2955533.png)

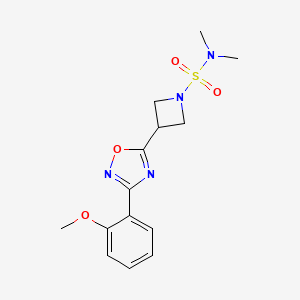

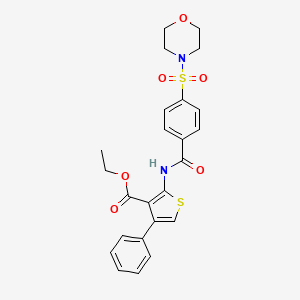

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2955535.png)

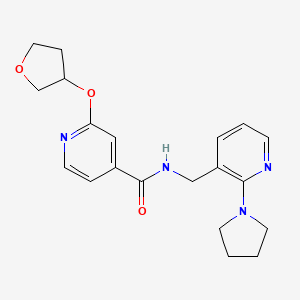

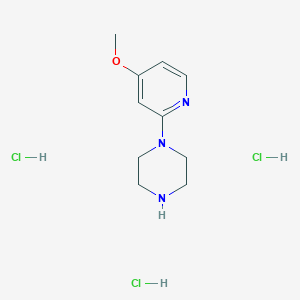

![2-(4-chlorophenoxy)-N-[3-[6-(4-methylpiperazino)pyridazin-3-yl]phenyl]acetamide](/img/structure/B2955539.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2955543.png)

![tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate](/img/structure/B2955550.png)

![2-[Butan-2-yl-[(2,5-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2955553.png)

![2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2955555.png)